Tert-butyl 4-(methylamino)-3-nitrobenzoate
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Overview
Description
“Tert-butyl 4-(methylamino)-3-nitrobenzoate” is a complex organic compound. The “tert-butyl” part refers to a functional group (tertiary butyl group) consisting of a carbon atom bonded to three other carbon atoms . The “4-(methylamino)-3-nitrobenzoate” part suggests the presence of a benzoate group (a benzene ring with a carboxylate group) that is substituted with a methylamino group at the 4th position and a nitro group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions involving the nitro group, the methylamino group, or the benzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties would be determined by the compound’s molecular structure and the nature of its functional groups.Scientific Research Applications
Synthesis of N-Heterocycles
Tert-butyl 4-(methylamino)-3-nitrobenzoate: is utilized in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products . The compound serves as a precursor in the formation of complex molecules like piperidines, pyrrolidines, and azetidines, which are essential in creating a diverse range of therapeutic agents.
Asymmetric Synthesis
This compound plays a crucial role in asymmetric synthesis, particularly in the creation of chiral molecules . Chirality is a key factor in the efficacy and safety of many drugs, and the ability to synthesize enantiomerically pure substances is vital for pharmaceutical research.
Chemical Intermediate
As a chemical intermediate, Tert-butyl 4-(methylamino)-3-nitrobenzoate is involved in multi-step synthetic processes . It can be transformed into various functional groups, aiding in the synthesis of more complex compounds needed for material science and chemical research.
Analytical Reference Material
In analytical chemistry, this compound can be used as a reference material to calibrate instruments or validate analytical methods . Its well-defined properties and stability make it suitable for such applications, ensuring accuracy and precision in measurements.
Medicinal Chemistry Research
In medicinal chemistry, researchers use Tert-butyl 4-(methylamino)-3-nitrobenzoate to develop new drug candidates . Its structure allows for the exploration of pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity.
Educational Purposes
This compound is also valuable in academic settings, where it can be used to demonstrate various chemical reactions and synthetic strategies to chemistry students . It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis.
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s known that the tert-butyl group can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that affects their structural conformation, thereby altering their function.
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic and biodegradation pathways .
Pharmacokinetics
Related compounds such as tert-butanol have been studied, and information about their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is available .
Result of Action
Related compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been shown to significantly inhibit seed germination and induce senescence and necrosis in tobacco leaves .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(methylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-5-6-9(13-4)10(7-8)14(16)17/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCKTMRTFPMWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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